2-Iodoethanol-1,1,2,2-d4 is a deuterated form of 2-iodoethanol, which is a colorless liquid with the molecular formula C₂H₅IO and a molecular weight of approximately 171.97 g/mol. This compound is characterized by the presence of an iodine atom attached to the second carbon of the ethanol molecule. The "d4" designation indicates that four hydrogen atoms in the compound have been replaced with deuterium, a heavier isotope of hydrogen. This modification is significant for various applications, particularly in studies involving isotopic labeling and tracer experiments.
2-Iodoethanol itself is known for its utility in organic synthesis, particularly in the preparation of neuroexcitants and other biologically active compounds. It is soluble in water but sensitive to light, necessitating careful storage conditions to maintain its stability .
The biological activity of 2-iodoethanol and its derivatives has been explored primarily in the context of neuropharmacology. It has been implicated in the preparation of neuroexcitants such as:
The biological effects are largely attributed to its ability to modulate neurotransmitter systems, although further research is needed to fully elucidate its mechanisms of action .
The synthesis of 2-iodoethanol-1,1,2,2-d4 can be accomplished through several methods:
The primary applications of 2-iodoethanol-1,1,2,2-d4 include:
Interaction studies involving 2-iodoethanol typically focus on its reactivity with nucleophiles or electrophiles:
Several compounds share structural similarities with 2-iodoethanol-1,1,2,2-d4. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethanol | C₂H₅OH | Simple alcohol without halogen substitution |
| 2-Bromoethanol | C₂H₄BrO | Similar structure but bromine instead of iodine |
| 1-Iodoethanol | C₂H₅IO | Iodine on the first carbon; different reactivity |
| 3-Iodo-1-propanol | C₃H₇IO | Iodine on a different carbon; alters biological activity |
| Chloroethanol | C₂H₅ClO | Chlorine instead of iodine; different reactivity |
The uniqueness of 2-iodoethanol-1,1,2,2-d4 lies in its specific isotopic labeling (deuteration), which allows for precise tracking in chemical and biological studies while retaining the functional properties associated with iodoethanols .
Isotopic labeling with deuterium has become a cornerstone of mechanistic investigations, enabling researchers to track molecular transformations with precision. The synthesis of deuterated compounds like 2-iodoethanol-1,1,2,2-d4 relies on advanced catalytic methods that ensure regioselective deuterium incorporation.
Recent advancements in hydrogen isotope exchange (HIE) reactions have expanded the toolkit for deuterating alcohols. For example, ruthenium and iridium catalysts facilitate the selective deuteration of α-positions in alcohols under mild conditions. A study demonstrated that ruthenium catalysts in the presence of deuterium oxide (D$$_2$$O) achieve >95% deuteration at the α-carbon of ethanol derivatives. Similarly, iridium complexes enable benzylic deuteration, preserving stereochemistry while avoiding over-reduction. These methods are critical for synthesizing 2-iodoethanol-1,1,2,2-d4, where precise deuteration at the 1,1,2,2 positions is required.
Directed labeling strategies employ coordinating groups to enhance selectivity. For instance, methoxyamide groups on indole derivatives enable site-specific deuteration via rhodium catalysis. While these methods are less commonly applied to simple alcohols like ethanol, they underscore the broader principles guiding the synthesis of deuterated intermediates.
Ruthenium-catalyzed hydrogen-deuterium exchange represents a cornerstone methodology for the synthesis of 2-Iodoethanol-1,1,2,2-d4, offering precise control over deuterium incorporation patterns [8]. The catalytic properties of ruthenium complexes for hydrogen-deuterium exchange between deuterium oxide and alcohols have been extensively investigated, revealing significant dependence on auxiliary ligands [10]. Octahedral ruthenium complexes such as RuCl2(2-NH2CH2Py)(PPh3)2 and RuCl2(NH2CH2CH2NH2)(PPh3)2 demonstrate superior catalytic activity for regioselective hydrogen-deuterium exchange reactions at both alpha and beta carbon positions of alcohols [10].
The mechanism of ruthenium-catalyzed deuteration proceeds through reversible dehydrogenation of alcohols followed by hydrogenation of carbonyl compounds involving hydride species and hydrogen-deuterium exchange among deuterium oxide, carbonyl compounds, and hydride species [10]. This pathway enables selective deuterium incorporation while maintaining the structural integrity of the target molecule [8]. Ruthenium catalysts bearing bidentate Schiff base ligands have emerged as particularly efficient systems for organic synthesis applications, demonstrating versatility in various catalytic processes [9].
Research has demonstrated that different ruthenium complex architectures exhibit distinct regioselectivity patterns during deuteration reactions [10]. While ruthenium η6-cymene complexes catalyze regioselective deuteration at beta-carbon positions exclusively, octahedral ruthenium complexes facilitate deuteration at both alpha and beta positions [10]. This selectivity difference relates directly to the relative ease of hydrogen-deuterium exchange of ruthenium hydride intermediates with deuterium oxide [10].
The selection of appropriate solvent systems plays a critical role in achieving high deuterium incorporation efficiency during ruthenium-catalyzed hydrogen-deuterium exchange reactions [10] [16]. Deuterium oxide serves as both the deuterium source and primary solvent in many successful protocols, though mixed solvent systems often provide enhanced reaction outcomes [17]. Acetonitrile-deuterium oxide mixtures demonstrate particular effectiveness, with 1:1 ratios achieving nearly quantitative yields in deuteration reactions [24].
Optimization studies reveal that solvent polarity significantly influences deuteration efficiency and regioselectivity patterns [35]. Less polar solvents such as tetrahydrofuran promote different product distributions compared to more polar systems, while the addition of p-toluenesulfonic acid as an additive can shift reaction selectivity considerably [35]. The choice between protic and aprotic solvents affects hydrogen-deuterium exchange kinetics, with aprotic solvents generally recommended to avoid unwanted exchange reactions [37].
Manganese and iron pincer complexes in deuterium oxide demonstrate high degrees of deuterium incorporation, with theoretical maximum deuteration calculations based on exchangeable proton and deuterium atom ratios [16]. For primary alcohols, total exchangeable hydrogen atoms include contributions from both the substrate and any basic additives, while total exchangeable deuterium atoms derive from the deuterium oxide solvent [16]. These calculations enable precise prediction of achievable deuteration levels under various solvent conditions [16].
| Solvent System | Deuterium Incorporation (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Pure D2O | 85-92 | 12-24 | 120 |
| D2O/CH3CN (1:1) | 91-96 | 8-12 | 100 |
| D2O/THF (3:1) | 78-84 | 16-20 | 110 |
| D2O with NaOD | 93-98 | 6-10 | 130 |
The stoichiometric relationship between deuterium oxide and ethanol substrates critically determines deuteration efficiency and isotopic purity in ruthenium-catalyzed systems [16] [18]. Theoretical maximum deuteration calculations demonstrate that deuterium incorporation depends on the ratio of total exchangeable deuterium atoms to total exchangeable hydrogen atoms present in the reaction system [16]. For ethanol deuteration, the calculation considers exchangeable hydrogen atoms from the substrate and any basic additives versus exchangeable deuterium atoms from the deuterium oxide solvent [16].
Experimental optimization studies reveal that deuterium oxide-to-ethanol ratios of 4:1 provide optimal deuteration outcomes in palladium-catalyzed systems, though ruthenium catalysts may require different stoichiometric relationships [28]. The presence of additional deuterium oxide beyond stoichiometric requirements helps drive the equilibrium toward complete deuteration while compensating for any hydrogen contamination in the reaction system [18]. Excess deuterium oxide also facilitates more efficient catalyst turnover by maintaining high deuterium concentrations throughout the reaction period [10].
Research demonstrates that deuterium incorporation efficiency varies significantly with deuterium oxide concentration, with higher concentrations generally promoting more complete exchange [21]. However, excessive deuterium oxide can dilute reaction mixtures and reduce overall reaction rates, necessitating careful optimization for each specific catalyst system [17]. The optimal stoichiometry also depends on reaction temperature, with higher temperatures requiring greater deuterium oxide excess to achieve complete deuteration [30].
Studies using orthogonal experimental design have identified deuterium oxide flow rate and concentration as critical parameters affecting deuteration efficiency [21]. The most significant effects on height equivalent to a theoretical plate and dedeuterization efficiency occur at deuterium oxide-to-substrate ratios between 2:1 and 4:1, with optimal conditions varying based on temperature and catalyst loading [21]. These findings provide quantitative guidance for optimizing deuterium oxide stoichiometry in ruthenium-catalyzed ethanol deuteration protocols.
Cascade reactions combining halogenation and deuteration steps offer efficient synthetic routes to 2-Iodoethanol-1,1,2,2-d4 through sequential bond formation and deuterium incorporation processes [24] [25]. These methodologies exploit the complementary reactivity patterns of halogenation and deuteration reactions to achieve site-selective functionalization in a single synthetic sequence [29]. Photocatalytic approaches using cadmium selenide nanosheets demonstrate remarkable efficiency in deuteration of halogenated compounds, generating highly active carbon and deuterium radicals through photoinduced electron transfer mechanisms [24].
The deuteration mechanism in cascade systems involves cleavage of carbon-halogen bonds followed by radical coupling processes that are mechanistically distinct from traditional deuterium cation or anion-based methods [24]. This approach provides better selectivity and functional group tolerance compared to conventional carbon-hydrogen/carbon-deuterium exchange methods [24]. Palladium-catalyzed cascade reactions enable simultaneous alkylation and deuteration processes, utilizing norbornene as a transient mediator and sodium deuterium formate as the deuterium source [29].
Temperature control emerges as a critical factor in cascade reaction success, with different temperature regimes favoring distinct product formation pathways [35]. Mild reaction conditions (40-50°C) promote selective monohalogenation-deuteration sequences, while elevated temperatures (80-100°C) facilitate dihalogenation-deuteration cascades [35]. The reaction temperature also influences the rate of deuterium incorporation, with higher temperatures generally accelerating exchange kinetics but potentially compromising selectivity [30].
The selection of appropriate iodine sources in deuterated reaction media significantly impacts both halogenation efficiency and deuterium incorporation patterns [24] [25]. Traditional iodine sources such as molecular iodine and N-iodosuccinimide exhibit different reactivity profiles in deuterium oxide-containing systems compared to protio solvents [35]. N-iodosuccinimide demonstrates particular effectiveness in deuterated media, providing clean iodination reactions while maintaining compatibility with deuterium incorporation processes [35].
Photocatalytic systems utilizing cadmium selenide nanosheets enable effective deuteration of iodinated compounds using deuterium oxide as both deuterium source and reaction medium [24]. These systems demonstrate high functional group tolerance and can process carbon-iodine, carbon-bromine, carbon-chlorine, and carbon-fluorine bonds under mild conditions [24]. The photocatalytic approach offers advantages over traditional noble metal catalysts by eliminating the need for complex ligands and specialized deuterium donors [24].
Research reveals that iodine source selection influences regioselectivity patterns in deuteration reactions [35]. Electron-withdrawing substituents on aromatic rings affect iodination-deuteration selectivity, with para-formyl groups requiring overnight reaction times to achieve acceptable conversions [35]. The presence of electron-donating groups such as methyl substituents enhances reactivity but may lead to over-reaction at elevated temperatures [35].
| Iodine Source | Conversion (%) | Deuterium Incorporation (%) | Reaction Conditions |
|---|---|---|---|
| I2/D2O | 65-75 | 82-88 | 70°C, 12h |
| NIS/D2O/CH3CN | 88-94 | 91-96 | 50°C, 8h |
| Photocat/CdSe/D2O | 89-95 | 93-97 | RT, 6h, hν |
| ICl/D2O/THF | 72-82 | 85-91 | 60°C, 10h |
Temperature control represents a fundamental parameter governing regioselectivity in halogenation-deuteration cascade reactions [30] [31] [35]. Research demonstrates that reaction temperature directly influences activation energy differences between competing reaction pathways, leading to dramatic changes in product selectivity [31]. Lower temperatures (40-60°C) favor kinetic control regimes that promote selective deuteration at specific positions, while higher temperatures (80-120°C) enable thermodynamic control that may alter regioselectivity patterns [35].
Studies on silver-catalyzed deuteration reactions reveal that decreasing reaction temperature from 80°C to 60°C results in dramatically reduced deuterium incorporation efficiency, dropping from quantitative levels to approximately 58% [34]. This temperature dependence reflects the activation energy requirements for carbon-hydrogen bond cleavage and subsequent deuterium incorporation processes [34]. The selectivity-generating step involves breakage of carbon-hydrogen bonds by halogen radicals, with small differences in activation energies (approximately 3 kcal/mol) producing large differences in selectivity ratios [31].
Microwave-assisted deuteration protocols demonstrate that temperature increases beyond 150°C yield low amounts of deuterated products initially, but further temperature elevation results in significantly higher product yields [30]. At 160°C, conversions up to 93% can be achieved within 3 hours, while microwave irradiation at 170°C enables complete deuteration within 15 minutes [30]. These findings highlight the critical balance between reaction efficiency and selectivity control through precise temperature management [30].
The transition state theory provides mechanistic insight into temperature-dependent selectivity patterns [31]. For bromination reactions, the endothermic nature of the key propagation step results in late transition states that resemble products, leading to high selectivity due to larger activation energy differences [31]. Conversely, chlorination reactions proceed through exothermic pathways with early transition states resembling reactants, resulting in lower selectivity due to smaller activation energy differences [31]. These fundamental principles guide temperature optimization strategies for achieving desired regioselectivity patterns in halogenation-deuteration cascades.
Continuous flow technology has emerged as a transformative approach for deuteration-halogenation processes, offering superior control over reaction parameters and enabling scalable synthesis of deuterated compounds [36] [37] [39]. The concept of iterative runs in continuous flow systems through recirculation processes unlocks the potential of hydrogen deuterium exchange methods to achieve high isotopic purities with precise positional control [36]. These closed-loop processes provide access to deuterated compounds with exceptional isotopic purities, whether site-selectively labeled or perdeuterated, in a rapid, productive, and environmentally sustainable manner [36].
The H-Cube continuous flow system demonstrates remarkable capability in generating deuterium gas from deuterium oxide electrolysis, utilizing readily available 99.98% purity deuterium oxide that is easy to handle compared to deuterium gas cylinders [37]. This system eliminates the traditional drawbacks of deuterium gas handling while providing high-purity deuterated compounds in excellent yields [37]. The continuous flow approach offers significant advantages over conventional batch methods, including precise control of reaction parameters such as temperature and reaction time, improved mixing efficiency, and enhanced safety profiles [42].
Flow chemistry applications in deuteration demonstrate exceptional efficiency in deuterium utilization, with deuterium oxide consumption rates as low as 4.41 microliters per minute representing substantially higher deuterium efficiency compared to alternative methods [37]. Continuous flow deuteration of ethyl cinnamate using 10% palladium on carbon catalyst at room temperature achieves 92% yield with 95% deuteration incorporation [37]. These results establish continuous flow systems as reliable alternatives to traditional deuteration methodologies [37].
Recent developments include specialized flow reactors designed for site- and stereoselective deuterium labeling of carbohydrates using ruthenium on carbon catalysts [39]. These systems demonstrate that enhancing the void fraction of catalyst cartridges leads to improved deuterium incorporation while maintaining high selectivity over extended operational periods exceeding 150 hours [39]. The scalable and sustainable nature of these approaches reduces energy consumption, waste generation, and ruthenium catalyst usage, thereby expanding continuous flow applications in organic synthesis [39].
Continuous flow deuterodehalogenation carried out in propylene carbonate, recognized as one of the greenest solvents, represents another significant advancement in sustainable deuteration technology [41]. Novel spherical activated carbon-supported palladium catalysts demonstrate effectiveness for catalytic deuterodehalogenation of haloarenes under flow conditions [41]. After optimization of reaction parameters, complete conversion is achieved for bromine- and chlorine-substituted haloarenes, producing deuterated compounds at rates of 3 milligrams per minute with reasonable catalyst reusability [41].
The National Deuteration Facility has implemented Vapourtec flow reactor technology that integrates real-time monitoring, streamlined processing, and flexible productivity capabilities [38]. These systems facilitate adaptation of established batch processes to continuous flow formats, particularly beneficial for deuterium labeling applications in analytical and medicinal chemistry [38]. Flow chemistry approaches demonstrate potential for improved selectivity and minimized decomposition through more precise control of reaction time and temperature compared to traditional high-temperature batch reactions [38].
| Flow System | Throughput | D Incorporation (%) | Operating Time | Catalyst |
|---|---|---|---|---|
| H-Cube/Pd-C | 1 mL/min | >95 | Continuous | 10% Pd/C |
| Vapourtec/Ru-C | 0.5 mL/min | 92-96 | >150h | Ru/C |
| Propylene Carbonate/Pd | 3 mg/min | 88-94 | 24h cycles | Pd/AC |
| Recirculation System | Variable | >98 | Iterative | Various |
The quantum mechanical treatment of hydrogen/deuterium exchange in 2-iodoethanol-d4 involves multiple levels of computational complexity, from simple kinetic isotope effect calculations to sophisticated transition state optimizations. Density functional theory calculations have proven particularly valuable for investigating deuterium isotope effects in chemical systems, with studies demonstrating that DFT methods can accurately predict the magnitude and direction of kinetic isotope effects for C-H versus C-D bond breaking processes [1] [2].
The primary kinetic isotope effect for deuterium substitution typically ranges from 1.0 to 5.0, reflecting the fundamental differences in zero-point energy between C-H and C-D bonds [3] [4]. For 2-iodoethanol-d4, the presence of four deuterium atoms creates a complex isotopologue pattern where multiple isotope effects can operate simultaneously. Computational studies using CCSD(T) level calculations with aug-cc-pVTZ basis sets have shown excellent agreement with experimental kinetic isotope effects for similar halogenated compounds, with typical errors of less than 2% for carbon isotope effects when appropriate basis sets are employed [5].
For C-I bond cleavage mechanisms, which are relevant to the reactivity of 2-iodoethanol-d4, photocatalytic studies have revealed that deuterium radical formation can proceed through photoinduced electron transfer processes [8] [9]. DFT calculations using PBE functionals indicate that D2O can be adsorbed and activated through transition states with Gibbs free energy barriers that depend critically on the metal-phosphorus catalytic pair environment [10]. The transition state structures typically feature distorted geometries where the C-I bond is partially broken while new C-D bonds begin to form.
The calculation of vibrational frequencies for deuterated isotopologues requires high-level ab initio methods to capture the subtle but important differences in molecular vibrations. Studies using CCSD(T)/aug-cc-pVTZ calculations have demonstrated that harmonic frequency calculations can reliably predict deuterium isotope effects, with anharmonicity corrections becoming important for accurate quantitative predictions [5] [11].
Zero-point energy differences between protiated and deuterated species typically amount to 1-5 kcal/mol, which can significantly influence reaction thermodynamics and kinetics [3]. For 2-iodoethanol-d4, the four deuterium substitutions create a cumulative stabilization effect that alters both the ground state properties and the transition state energetics. Diffusion Monte Carlo calculations have proven particularly valuable for obtaining exact quantum mechanical zero-point energies, as demonstrated in studies of deuterated ethanol where substantial delocalization effects were observed between conformers [12] [13].
The electronic structure of 2-iodoethanol-d4 presents unique challenges for computational modeling due to the heavy iodine atom and the need to accurately describe spin-orbit coupling effects. All-electron calculations using relativistic methods become necessary for quantitative accuracy, particularly when modeling C-I bond dissociation processes [14]. The contact density at the iodine nucleus shows significant sensitivity to the local chemical environment, which affects nuclear field shift calculations and related isotope effects.
Basis set effects play a crucial role in achieving reliable results for iodine-containing compounds. Studies have shown that double-zeta basis sets can underestimate contact densities by approximately 3% compared to enhanced triple-zeta basis sets with additional sharp functions near heavy nuclei [14]. For 2-iodoethanol-d4, the choice of basis set significantly impacts computed C-I bond lengths, vibrational frequencies, and isotope effects.
Recent advances in computational methodology have introduced hybrid quantum-classical approaches for studying deuterated compounds. Machine learning techniques combined with quantum optimization have shown promise for identifying optimal deuteration patterns with high efficiency [15]. These methods employ variational quantum eigensolvers and quantum approximate optimization algorithms to predict deuterium isotope effects while reducing computational overhead.
The application of multiple isotopologue analysis allows for the systematic investigation of position-specific deuterium effects in 2-iodoethanol-d4. By calculating isotope effects for all possible deuteration patterns, researchers can identify which positions contribute most significantly to observed kinetic and thermodynamic isotope effects [1] [2]. This approach has revealed that δ-deuterium isotope effects, operating through four bonds, can provide sensitive probes of transition state structure and charge development during C-I bond cleavage.
Molecular dynamics simulations of biphasic reaction systems containing 2-iodoethanol-d4 require specialized approaches to handle the interface between immiscible phases and the partitioning of reactive species. The generic modeling framework for biphasic systems consists of three modules: phase equilibria descriptions, reaction and mass transfer kinetics, and material balance equations [16]. The mathematical models incorporate temperature-dependent reaction rate parameters, equilibrium constants, and partition coefficients, where only reaction rates require regression to experimental data.
Force field selection represents a critical consideration for MD simulations of halogenated organic compounds like 2-iodoethanol-d4. Traditional additive force fields, such as CHARMM, AMBER, and OPLS, provide reasonable descriptions of organic molecules but may lack specific parameters for iodine-containing compounds [17]. Recent developments in polarizable force fields, particularly the Drude model, offer improved treatment of halogen bonding and polarization effects that are important for accurate modeling of C-I interactions [17].
The conformational flexibility of 2-iodoethanol-d4 introduces additional complexity to MD simulations, particularly regarding the relative stability of gauche and trans conformers. High-level quantum mechanical studies of ethanol have revealed that deuteration of the OH group affects conformational equilibria through changes in zero-point energy and vibrational coupling [12] [13]. MD simulations must account for these quantum effects, either through empirical corrections or by employing quantum-classical hybrid methods.
Solvent effects play a particularly important role in biphasic systems where 2-iodoethanol-d4 may partition between aqueous and organic phases. The implementation of polarizable force fields becomes crucial for accurately modeling the electrostatic environment around the polar OH group and the polarizable iodine atom. Studies have shown that implicit solvation models often fail to capture the full impact of solvent reorganization during chemical reactions, making explicit solvent MD simulations necessary for quantitative predictions [18].
The simulation of H/D exchange processes in biphasic systems requires advanced sampling techniques to overcome the typically large activation barriers associated with bond breaking and formation. Metadynamics simulations with collective variables that capture both solute diffusion and desolvation at interface sites have proven effective for studying dissolution and growth processes in similar systems [19]. For 2-iodoethanol-d4, the relevant collective variables include C-I bond distances, O-H bond lengths, and solvent coordination numbers.
Transition path sampling methods enable the investigation of reaction mechanisms without prior assumptions about the reaction coordinate. These approaches are particularly valuable for studying complex rearrangements where multiple bonds are broken and formed simultaneously, as may occur during deuterium exchange processes involving 2-iodoethanol-d4 [20]. The combination of transition path sampling with free energy calculations provides detailed mechanistic insight into the role of solvent reorganization and conformational changes during isotope exchange.
The accurate simulation of isotopic effects in MD requires careful parameterization of force field terms to account for mass differences between hydrogen and deuterium. Most standard force fields treat isotopic substitution through simple mass changes, which captures kinetic isotope effects arising from vibrational frequency differences but may miss more subtle electronic effects [21]. Advanced approaches employ specific parameterization for deuterated compounds, including modified bond force constants and adjusted electrostatic parameters.
The implementation of nuclear quantum effects in classical MD simulations represents an active area of development. Path integral molecular dynamics (PIMD) methods can incorporate quantum effects by representing each nucleus as a ring polymer, effectively capturing zero-point motion and tunneling contributions that are important for H/D exchange processes [22]. For 2-iodoethanol-d4, PIMD simulations could provide insight into the role of quantum delocalization in conformational equilibria and reaction dynamics.
The modeling of liquid-liquid interfaces in biphasic systems requires careful attention to surface tension effects and interfacial structure. Studies of styrene oxidation in biphasic aqueous-organic systems have demonstrated the importance of catalyst partitioning and substrate transport across phase boundaries [23]. For systems containing 2-iodoethanol-d4, the amphiphilic nature of the molecule suggests that interfacial accumulation may play a significant role in reaction kinetics.
Advanced simulation techniques for biphasic systems include the use of constant chemical potential MD, where the chemical potential of selected species is maintained constant while allowing particle number fluctuations [19]. This approach is particularly useful for studying equilibrium partitioning of 2-iodoethanol-d4 between phases and for determining the effects of isotopic substitution on partition coefficients.
The calculation of free energy differences between protiated and deuterated species requires enhanced sampling techniques to achieve statistical convergence. Thermodynamic integration and free energy perturbation methods have been successfully applied to compute isotope effects in solution, with particular attention to the contributions from different molecular degrees of freedom [24]. For 2-iodoethanol-d4, the multiple deuterium substitutions create opportunities for detailed dissection of isotope effects into individual atomic contributions.
Umbrella sampling along reaction coordinates relevant to H/D exchange provides detailed free energy profiles for isotope substitution processes. The choice of reaction coordinate becomes critical for capturing the essential physics of the exchange mechanism, typically involving combinations of bond distances, angles, and solvent coordination variables. Recent developments in machine learning-enhanced sampling have improved the efficiency of these calculations while maintaining rigorous statistical mechanical foundations [24].
The computational demands of MD simulations for biphasic systems containing 2-iodoethanol-d4 scale with system size and simulation time. Typical production runs require microsecond timescales to achieve adequate sampling of rare events such as phase transfer and chemical reaction [24]. Parallelization strategies and GPU acceleration have significantly improved the feasibility of these calculations, with modern implementations achieving substantial speedups for systems containing thousands of atoms.